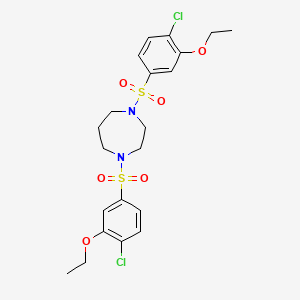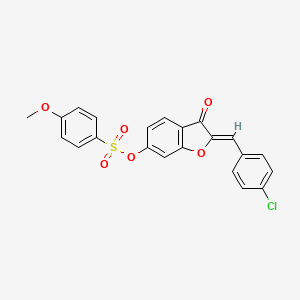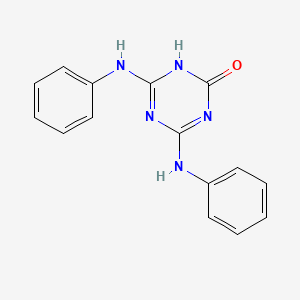
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane is a chemical compound characterized by its unique structure, which includes two sulfonyl groups attached to a diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-chloro-3-ethoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can lead to the formation of sulfinyl or sulfenyl compounds.
科学研究应用
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers may use this compound to study the interactions between sulfonyl-containing molecules and biological targets, providing insights into enzyme inhibition and protein binding.
作用机制
The mechanism of action of 1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the diazepane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,4-Bis(4-chlorobenzenesulfonyl)-1,4-diazepane: Lacks the ethoxy groups, which may affect its solubility and reactivity.
1,4-Bis(4-methoxybenzenesulfonyl)-1,4-diazepane: Contains methoxy groups instead of ethoxy groups, potentially altering its electronic properties and interactions with biological targets.
Uniqueness
1,4-Bis(4-chloro-3-ethoxybenzenesulfonyl)-1,4-diazepane is unique due to the presence of both chloro and ethoxy substituents on the benzenesulfonyl groups. These substituents can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C21H26Cl2N2O6S2 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC 名称 |
1,4-bis[(4-chloro-3-ethoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H26Cl2N2O6S2/c1-3-30-20-14-16(6-8-18(20)22)32(26,27)24-10-5-11-25(13-12-24)33(28,29)17-7-9-19(23)21(15-17)31-4-2/h6-9,14-15H,3-5,10-13H2,1-2H3 |
InChI 键 |
QJZYDRDOQSFMQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15109743.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15109749.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15109757.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15109782.png)
![5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15109784.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B15109798.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol](/img/structure/B15109808.png)

![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B15109820.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15109828.png)
![6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109837.png)
